N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine
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Overview
Description
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is a synthetic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry for their therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine typically involves the reaction of 10H-phenothiazine with appropriate reagents. One common method includes the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate can then be treated with sodium azide to yield the corresponding tetrazole. Further reactions with hydrazine hydrate or hydroxylamine can produce various derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with various molecular targets. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating biological pathways. For instance, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
79226-51-0 |
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Molecular Formula |
C15H15ClN4S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-[(7-chloro-10-methylphenothiazin-2-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15ClN4S/c1-19(2)18-17-11-5-7-14-13(9-11)20(3)12-6-4-10(16)8-15(12)21-14/h4-9H,1-3H3 |
InChI Key |
ZEMZTULGSWIXHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC3=C1C=C(C=C3)N=NN(C)C |
Origin of Product |
United States |
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